Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl is a complex organic compound characterized by the presence of a ketone functional group, an isoxazolidine ring, and a triethoxyphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl typically involves the reaction of 3,4,5-triethoxybenzaldehyde with isoxazolidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ketone group. Common reagents used in the synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isoxazolidine ring may interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Trimethoxyphenyl(isoxazolidin-2-yl) ketone .
- 4-[1-Oxo-3-(substituted aryl)-2-propenyl]-3-(4-methylphenyl) sydnones .
Uniqueness
Ketone, 2-isoxazolidinyl 3,4,5-triethoxyphenyl is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the triethoxyphenyl group enhances its solubility and stability, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
50916-11-5 |
---|---|
Molekularformel |
C16H23NO5 |
Molekulargewicht |
309.36 g/mol |
IUPAC-Name |
1,2-oxazolidin-3-yl-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C16H23NO5/c1-4-19-13-9-11(15(18)12-7-8-22-17-12)10-14(20-5-2)16(13)21-6-3/h9-10,12,17H,4-8H2,1-3H3 |
InChI-Schlüssel |
GFQDICWUHVTRPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)C2CCON2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.